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Technical Support Center: Silicon Nitride
Coatings
This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions to address

and prevent crack formation in thick silicon nitride (SiN) coatings.

Troubleshooting Guide: Film Cracking Issues
This guide addresses common scenarios of film cracking and provides systematic steps for

resolution.

Q1: My newly deposited thick silicon nitride film has cracked. What is the primary cause?

A: The most common cause of cracking in thick silicon nitride films is excessive intrinsic

residual stress. Stoichiometric silicon nitride (Si₃N₄) deposited via methods like Low-Pressure

Chemical Vapor Deposition (LPCVD) or Plasma-Enhanced Chemical Vapor Deposition

(PECVD) inherently possesses high tensile stress, often around 1 GPa.[1][2] When the total

stress accumulated in a thick film exceeds its fracture strength, it cracks to release the strain

energy. Films thicker than 300-400 nm are particularly susceptible to this failure mode.[1][3][4]

Q2: How can I determine if the stress in my film is tensile or compressive?
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A: The nature of the film stress can be determined by measuring the curvature of the substrate

wafer before and after deposition.

Tensile Stress: A film under tensile stress will pull the edges of the substrate towards it,

causing the wafer to bow into a "smiley" or concave shape (when viewed from the film side).

Compressive Stress: A film under compressive stress will expand against the substrate,

causing the wafer to bow into a "frowny" or convex shape.

This curvature can be measured with high precision using optical techniques like laser

scanning profilometers. The resulting stress value can then be calculated.

Q3: My PECVD SiN film is cracking. How can I adjust my deposition parameters to reduce

tensile stress?

A: For PECVD systems, several parameters can be tuned to shift the film stress from tensile

towards compressive, thereby preventing cracks. The key is to find a balance that produces a

low-stress film.[5][6]

RF Frequency: A primary method for stress control is using a dual-frequency plasma. High-

frequency (HF, e.g., 13.56 MHz) plasmas typically produce tensile films.[7] Introducing a low-

frequency (LF, e.g., <1 MHz) component increases ion bombardment of the growing film,

which densifies the layer and shifts the stress towards compressive.[5][7][8]

Gas Ratios: The ratio of precursor gases is critical. In SiH₄/NH₃/N₂ chemistry, increasing the

SiH₄ flow rate relative to NH₃ can make the film more silicon-rich, which generally reduces

tensile stress.[9] However, this can also alter other film properties like the refractive index.[9]

Adding a diluent gas like Helium (He) can also be used to control stress, enabling a shift

from tensile to compressive without requiring a low-frequency power source.[7]

RF Power: Increasing RF power can, in some systems, increase compressive stress levels

by enhancing ion bombardment and creating more Si-N bonds.[10]

A systematic approach to troubleshooting this issue is outlined in the workflow below.
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Caption: Troubleshooting workflow for cracked PECVD silicon nitride films.
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Frequently Asked Questions (FAQs)
Q1: What is "low-stress" silicon nitride?

A: "Low-stress" silicon nitride is a silicon-rich nitride film (SiNₓ, where x > 0.75) specifically

engineered to have very low intrinsic stress, typically below 250 MPa (either tensile or

compressive).[1] This is achieved in LPCVD systems by using a high ratio of the silicon

precursor (like dichlorosilane, DCS) to the nitrogen precursor (ammonia, NH₃).[11] These films

are crucial for fabricating thick, mechanically stable structures in MEMS and other devices.[12]

Q2: Can I deposit a thick, crack-free stoichiometric Si₃N₄ film?

A: It is very challenging due to the high intrinsic tensile stress of stoichiometric films.[4]

Stoichiometric LPCVD nitride is generally not grown thicker than 300 nm to avoid cracking.[1]

However, some advanced techniques can enable thicker films:

Thermal Cycling: Depositing a layer, annealing it at high temperatures (>1100 °C) to relieve

stress, and then depositing the next layer. This process can be repeated to build up thicker

films.

Crack Barriers: A physical method involves creating trenches in the substrate before film

deposition.[3][13] These trenches act as barriers that terminate the propagation of any

cracks that might form at the wafer's edge, protecting the central device area.[2][3][14]

Q3: How do different deposition parameters affect film stress?

A: The relationship between deposition parameters and film stress is complex and

interdependent.[9] The following diagram and table summarize the general trends for common

CVD processes.
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Deposition Parameters

Film Properties

Outcome

Gas Ratio
(Si-precursor / N-precursor)

Internal Stress

 Increase -> More Tensile
(LPCVD, Si-rich)

RF Frequency
 Decrease -> More Compressive

(PECVD Dual-Freq)

RF Power

 Increase -> More Compressive
(PECVD, via ion bombardment)

Temperature

 Increase -> Less Tensile

Film Density

Hydrogen Content

Stable Film

 Low Tensile or
Slightly Compressive

Cracked Film

 High Tensile

 Increase -> More Compressive

Click to download full resolution via product page

Caption: Influence of key deposition parameters on film stress and outcome.

Data Summary: Parameter Effects on Film Stress
The following table summarizes quantitative and qualitative effects of key deposition

parameters on the residual stress of silicon nitride films.
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Deposition
Method

Parameter Change
Effect on
Stress

Typical
Stress
Range

Citation(s)

PECVD
RF

Frequency

Add Low

Freq. (LF) to

High Freq.

(HF)

Shifts from

Tensile to

Compressive

+300 MPa to

-300 MPa
[7][8]

SiH₄ / NH₃

Ratio
Increase

Shifts

towards

Compressive

-500 MPa to

+700 MPa
[9]

He Dilution
Increase He

Flow

Shifts from

Tensile to

Compressive

+300 MPa to

-300 MPa
[7]

RF Power Increase

Can increase

compressive

stress

Varies with

chemistry
[5][10]

LPCVD
DCS / NH₃

Ratio

Increase

(makes film

Si-rich)

Shifts from

High Tensile

to Low

Tensile

>1 GPa down

to <100 MPa
[11][12]

Temperature Increase
Reduces

tensile stress
Varies [11][13]

Experimental Protocols
Protocol 1: Measurement of Residual Film Stress via Wafer Curvature

This protocol describes the standard method for determining the average residual stress in a

thin film using Stoney's equation.[15][16]

Objective: To quantify the residual stress (σ) of a deposited silicon nitride film.

Materials & Equipment:
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Substrate wafer (e.g., Silicon) with known mechanical properties.

Deposition system (PECVD or LPCVD).

Wafer curvature measurement tool (e.g., laser-based profilometer or multi-beam optical

stress sensor - MOSS).[17]

Methodology:

Initial Substrate Curvature Measurement:

Carefully clean the substrate wafer.

Measure the initial radius of curvature (R₁) of the bare substrate. This establishes a

baseline.

Film Deposition:

Deposit the silicon nitride film of the desired thickness (tƒ) onto the substrate using the

defined process recipe.

Allow the wafer to cool to room temperature in a controlled manner to minimize thermal

stress effects.

Final Substrate Curvature Measurement:

Measure the final radius of curvature (R₂) of the wafer with the deposited film.

Film Thickness Measurement:

Accurately measure the thickness of the deposited film (tƒ) using a suitable technique

(e.g., ellipsometry).

Stress Calculation (Stoney's Equation):

Calculate the average residual stress (σ) in the film using the Stoney equation, which is

valid for films much thinner than the substrate:[16][18]
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σ = [ Eₛ / (6 * (1 - νₛ)) ] * [ tₛ² / tƒ ] * [ (1/R₂) - (1/R₁) ]

Where:

Eₛ is the Young's modulus of the substrate.

νₛ is the Poisson's ratio of the substrate.

tₛ is the thickness of the substrate.

tƒ is the thickness of the film.

R₁ and R₂ are the initial and final radii of curvature, respectively.

Interpretation of Results:

A positive value for σ indicates tensile stress.

A negative value for σ indicates compressive stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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